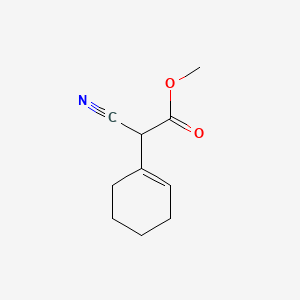

Methyl alpha-cyano-1-cyclohexene-1-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80632-53-7 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-cyano-2-(cyclohexen-1-yl)acetate |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h5,9H,2-4,6H2,1H3 |

InChI Key |

PZHBBPQFEOOLQL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C#N)C1=CCCCC1 |

Origin of Product |

United States |

Contextualization Within Cyclohexene and Cyanoacetate Chemistry

Methyl alpha-cyano-1-cyclohexene-1-acetate is structurally characterized by a cyclohexene (B86901) ring and a methyl cyanoacetate (B8463686) functional group. The cyclohexene moiety, a six-membered carbon ring with one double bond, provides a foundation for diverse chemical transformations. orgsyn.org The reactivity of the double bond allows for various addition reactions, making it a versatile building block in organic synthesis.

The cyanoacetate portion of the molecule, specifically the methyl cyanoacetate group, is distinguished by the presence of a nitrile (-C≡N) and an ester (-COOCH₃) group attached to the same carbon atom. This arrangement of functional groups confers unique reactivity upon the molecule.

The synthesis of this compound is primarily achieved through the Knoevenagel condensation of cyclohexanone (B45756) with methyl cyanoacetate. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. The condensation is typically catalyzed by a weak base, such as an amine or ammonium (B1175870) salt, and involves the reaction of an active methylene (B1212753) compound (methyl cyanoacetate) with a carbonyl compound (cyclohexanone).

Physicochemical Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | Colorless liquid |

Significance of the Alpha Cyanoacetate Structural Motif in Organic Synthesis

The alpha-cyanoacetate structural motif, a key feature of Methyl alpha-cyano-1-cyclohexene-1-acetate, is of paramount importance in organic synthesis. The presence of both a nitrile and a carboxylate ester group attached to a methylene (B1212753) (-CH₂-) or methine (-CH-) group makes the adjacent hydrogen atom acidic and thus easily removable by a base. This acidity is the foundation of its utility in a wide array of chemical reactions.

The resulting carbanion is a potent nucleophile, readily participating in reactions that form new carbon-carbon bonds. This reactivity is harnessed in several name reactions, including:

Knoevenagel Condensation: As previously mentioned, this is a fundamental reaction for the synthesis of α,β-unsaturated dinitriles, cyanoesters, and other related compounds.

Michael Addition: The nucleophilic carbanion can add to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and for the construction of more complex molecular frameworks.

Thorpe-Ziegler Reaction: In cases where a molecule contains two nitrile groups, an intramolecular Thorpe reaction can lead to the formation of a cyclic enamine, which can be subsequently hydrolyzed to a cyclic ketone. orgsyn.org

Gewald Reaction: This multicomponent reaction utilizes an α-cyanoester, a carbonyl compound, and elemental sulfur to synthesize polysubstituted 2-aminothiophenes, a class of heterocyclic compounds with significant biological and material science applications.

The versatility of the alpha-cyanoacetate motif extends to its role as a precursor for the synthesis of various heterocyclic compounds, such as pyridones and pyrans. The multiple reactive sites within the motif allow for cyclization reactions with different reagents to construct these important ring systems. researchgate.netscielo.br

Advanced Spectroscopic and Structural Characterization of Methyl Alpha Cyano 1 Cyclohexene 1 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl alpha-cyano-1-cyclohexene-1-acetate, with the molecular formula C₁₀H₁₃NO₂, NMR would provide unambiguous evidence for its structure. google.com

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the alpha-proton, the vinylic proton, and the eight protons of the cyclohexene (B86901) ring.

Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.7-3.8 ppm, characteristic of methyl ester protons.

Alpha-Proton (-CH(CN)CO₂Me): This single proton, being adjacent to three electron-withdrawing groups (nitrile, ester, and the cyclohexene double bond), would be significantly deshielded, appearing as a singlet downfield, likely in the range of δ 4.0-4.5 ppm.

Vinylic Proton (=CH-): The proton on the carbon-carbon double bond of the cyclohexene ring is expected to appear as a triplet or a more complex multiplet around δ 5.5-6.0 ppm, due to coupling with the adjacent methylene (B1212753) protons.

Cyclohexene Ring Protons: The eight aliphatic protons on the cyclohexene ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum, approximately between δ 1.5 and 2.5 ppm. The two protons adjacent to the double bond (allylic protons) would likely be the most downfield in this group.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~ 3.75 | Singlet |

| -CH (CN)CO₂Me | ~ 4.20 | Singlet |

| =CH - | ~ 5.80 | Multiplet |

| Allylic -CH ₂- | ~ 2.20 | Multiplet |

The ¹³C NMR spectrum should display ten distinct resonances, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, with a predicted chemical shift in the δ 165-170 ppm region. oiccpress.com

Nitrile Carbon (-C≡N): The carbon of the cyano group is expected to resonate in the δ 115-120 ppm range.

Olefinic Carbons (-C=C-): The two sp²-hybridized carbons of the cyclohexene ring would appear between δ 120 and 140 ppm. sigmaaldrich.com The substituted carbon would be further downfield than the one bearing a hydrogen.

Alpha-Carbon (-CH(C N)CO₂Me): The sp³-hybridized carbon attached to the cyano and ester groups would be found around δ 40-50 ppm.

Methoxy Carbon (-O CH₃): The methyl ester carbon should have a chemical shift near δ 52-55 ppm. oiccpress.com

Cyclohexene Ring Carbons: The four sp³-hybridized carbons of the ring are expected in the δ 20-35 ppm range. sigmaaldrich.com

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~ 168 |

| -C ≡N | ~ 117 |

| -C =CH- | ~ 135 |

| -C=C H- | ~ 125 |

| -OC H₃ | ~ 53 |

| -C H(CN)CO₂Me | ~ 45 |

To definitively assign the proton and carbon signals, especially within the complex cyclohexene ring system, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks. For instance, it would show a correlation between the vinylic proton and the adjacent allylic protons, and trace the connectivity throughout the four methylene groups of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign each carbon signal based on the chemical shift of the proton attached to it (e.g., linking the vinylic proton at ~5.80 ppm to its carbon at ~125 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for identifying the quaternary carbons (C=O, C≡N, and the substituted olefinic carbon). For example, the methoxy protons (~3.75 ppm) would show a correlation to the carbonyl carbon (~168 ppm), confirming the ester functionality.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR spectrum provides valuable information about the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands.

C≡N Stretch: A sharp, medium-intensity absorption is expected in the region of 2250-2230 cm⁻¹, which is characteristic of a nitrile group.

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group should appear around 1750-1735 cm⁻¹. scbt.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond within the cyclohexene ring is predicted to give a medium-intensity peak around 1650-1640 cm⁻¹.

C-O Stretch: The C-O single bond stretches of the ester group would result in two absorptions in the 1300-1000 cm⁻¹ region.

C-H Stretches: Absorptions just above 3000 cm⁻¹ would correspond to the sp² C-H stretch of the vinylic proton, while those just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) would be from the sp³ C-H bonds of the methyl and cyclohexene ring protons.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | ~ 2240 | Medium, Sharp |

| Ester (-COOR) | C=O Stretch | ~ 1740 | Strong, Sharp |

| Alkene (-C=C-) | C=C Stretch | ~ 1645 | Medium |

| Alkene (=C-H) | C-H Stretch | ~ 3020 | Medium |

| Alkane (C-H) | C-H Stretch | ~ 2930, 2860 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry would be used to confirm the molecular weight and to gain structural information from the fragmentation pattern.

Molecular Ion Peak (M⁺•): The molecular formula is C₁₀H₁₃NO₂, giving a molecular weight of 179.22 g/mol . google.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z = 179.

Fragmentation Pattern: The molecule is expected to fragment via characteristic pathways for esters and cyclohexene derivatives.

Loss of the methoxy radical (•OCH₃, 31 Da) would give a prominent peak at m/z = 148.

Loss of the carbomethoxy group (•CO₂CH₃, 59 Da) would lead to a fragment at m/z = 120.

The cyclohexene ring can undergo a retro-Diels-Alder reaction, which could lead to characteristic fragmentation ions. For cyclohexene itself, this leads to a major fragment at m/z = 54 (1,3-butadiene). A similar cleavage could occur here, though the substitution pattern would alter the resulting masses.

Cleavage of the bond between the alpha-carbon and the ring could also occur.

Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Identity |

|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺• (Molecular Ion) |

| 148 | [M - •OCH₃]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure.

Molecular Conformation: This technique would precisely determine all bond lengths, bond angles, and torsion angles. A key finding would be the conformation of the cyclohexene ring, which is expected to adopt a half-chair conformation, as is typical for cyclohexene and its derivatives. It would also reveal the relative orientation of the cyano and methyl acetate (B1210297) substituents at the alpha-carbon.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses a set of techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are fundamental in stereochemical analysis. However, their applicability to this compound is contingent on its stereochemical nature.

Available data indicates that this compound is typically synthesized and utilized as a racemic mixture. A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other. Macroscopically, this results in a substance that is optically inactive, as the optical rotations of the individual enantiomers cancel each other out.

Consequently, chiroptical spectroscopic techniques are generally not applied to the bulk, racemic form of this compound for the purpose of determining enantiomeric purity or absolute configuration, as the net optical activity is zero.

Applicability to Chiral Forms

While the racemic mixture itself is not optically active, the individual enantiomers of this compound are chiral and would exhibit optical activity. If a process were employed to resolve the racemate into its constituent (R)- and (S)-enantiomers, chiroptical spectroscopy would become an indispensable tool for their characterization.

In such a hypothetical scenario, CD spectroscopy could be used to measure the differential absorption of left and right circularly polarized light by each enantiomer. The resulting CD spectrum would be characteristic for each enantiomer, with mirror-image spectra (equal in magnitude but opposite in sign). This data would be crucial for:

Determining Enantiomeric Purity: The enantiomeric excess (ee) of a sample could be determined by comparing its CD signal to that of a pure enantiomer.

Assigning Absolute Configuration: The absolute configuration of the separated enantiomers could be assigned by comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods.

The following table summarizes the applicability of chiroptical spectroscopy to this compound:

| Form of Compound | Chirality | Optical Activity | Applicability of Chiroptical Spectroscopy |

| Racemic Mixture | Achiral (overall) | Inactive | Not applicable for enantiomeric purity or absolute configuration analysis. |

| Individual Enantiomers | Chiral | Active | Applicable for determining enantiomeric purity and assigning absolute configuration. |

Computational and Theoretical Chemistry Studies of Methyl Alpha Cyano 1 Cyclohexene 1 Acetate

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. For Methyl alpha-cyano-1-cyclohexene-1-acetate, QM calculations would typically be employed to determine a variety of molecular properties.

Detailed Research Findings:

Optimized Geometry: Calculations would begin by determining the lowest energy (most stable) three-dimensional structure of the molecule. This involves optimizing bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO) would be calculated. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and electronic excitation properties.

Partial Atomic Charges: The distribution of charge across the atoms of the molecule provides insights into its polarity and potential sites for electrostatic interactions.

Below is an interactive data table showcasing typical electronic properties that would be calculated for this compound using a common DFT method like B3LYP with a 6-31G* basis set.

| Property | Calculated Value | Unit |

| Total Energy | [Example Value] | Hartrees |

| Dipole Moment | [Example Value] | Debye |

| HOMO Energy | [Example Value] | eV |

| LUMO Energy | [Example Value] | eV |

| HOMO-LUMO Gap | [Example Value] | eV |

Note: The values in this table are illustrative and represent the type of data generated from QM calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics.mdpi.com

Molecular dynamics simulations are used to study the movement of atoms and molecules over time, providing a detailed view of conformational changes and dynamics. mdpi.com For a flexible molecule like this compound, which contains a cyclohexene (B86901) ring and rotatable single bonds, MD simulations are crucial for exploring its accessible shapes (conformers).

Detailed Research Findings:

Conformational Analysis: MD simulations can identify the most stable conformers of the cyclohexene ring (e.g., half-chair, boat) and the preferred orientations of the ester and cyano-acetate substituents. The relative energies of these conformers determine their population at a given temperature.

Ring Inversion Barriers: These simulations can also calculate the energy barriers for the interconversion between different ring conformations, providing information on the flexibility of the cyclohexene ring. nih.gov

Solvent Effects: By including solvent molecules in the simulation, it is possible to understand how the environment influences the conformational preferences and dynamics of the molecule.

This interactive table illustrates the kind of data that would be obtained from an MD simulation for the primary conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |

| Half-Chair 1 (Equatorial) | 0.0 | [Example Values] | [Example Value] |

| Half-Chair 2 (Axial) | [Example Value] | [Example Values] | [Example Value] |

| Boat | [Example Value] | [Example Values] | [Example Value] |

Note: The data presented are hypothetical and serve to illustrate the outputs of MD simulations.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to map out the energetic landscape of chemical reactions, identifying the most likely pathways and the structures of transient intermediates and transition states.

Detailed Research Findings:

Reaction Mechanisms: For reactions involving this compound, such as hydrolysis of the ester group or additions to the double bond, QM calculations can be used to model the step-by-step mechanism.

Transition State Theory: By locating the transition state structure for a particular reaction step, the activation energy can be calculated. This is essential for predicting the reaction rate.

Kinetic and Thermodynamic Control: Computational analysis can help determine whether a reaction is under kinetic control (favoring the product formed fastest) or thermodynamic control (favoring the most stable product).

The following interactive table provides an example of calculated energetic data for a hypothetical reaction step.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | [Example Value] |

| Intermediates | [Example Value] |

| Products | [Example Value] |

Note: These values are illustrative of data from reaction pathway calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data.mdpi.com

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. mdpi.com

Detailed Research Findings:

NMR Spectroscopy: QM methods can accurately predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment, making them useful for confirming the structure and stereochemistry of a compound. nih.gov

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. This can help in assigning experimental IR bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light.

This interactive data table shows a comparison of hypothetical experimental and calculated 13C NMR chemical shifts.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | [Example Value] | [Example Value] |

| C2 | [Example Value] | [Example Value] |

| C=O | [Example Value] | [Example Value] |

| CN | [Example Value] | [Example Value] |

Note: The data is for illustrative purposes.

Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches for Complex Systems.researchgate.net

For studying the behavior of this compound in a complex environment, such as in solution or interacting with a biological macromolecule, hybrid QM/MM methods are often employed. researchgate.net These methods combine the accuracy of QM for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger environment. nih.gov

Detailed Research Findings:

Enzyme-Substrate Interactions: If this compound were a substrate for an enzyme, QM/MM could be used to model the binding mode and the chemical reaction within the enzyme's active site. The substrate and key active site residues would be treated with QM, while the rest of the protein and solvent would be treated with MM.

Solvation Effects: QM/MM can provide a more accurate description of how the solvent structure and dynamics affect the properties and reactivity of the solute compared to continuum solvent models.

Chemical Transformations and Derivatization of Methyl Alpha Cyano 1 Cyclohexene 1 Acetate

Methyl alpha-cyano-1-cyclohexene-1-acetate is a versatile chemical intermediate characterized by a cyclohexene (B86901) ring and an alpha-cyanoacetate moiety. These distinct structural features provide multiple reactive sites, allowing for a wide range of chemical transformations and the synthesis of diverse derivatives. This article explores the key reactions involving both the cyclohexene ring system and the alpha-cyanoacetate functional group.

Applications in Specialized Organic Synthesis and Emerging Fields

Utility as a Versatile Synthon in Synthetic Organic Chemistry

Methyl alpha-cyano-1-cyclohexene-1-acetate is a multifaceted synthon in organic synthesis, primarily owing to the reactivity of its functional groups: the cyano group, the ester, and the activated double bond within the cyclohexene (B86901) ring. While specific, direct examples of its application in complex multi-step syntheses are not extensively documented in publicly available literature, its structural motifs suggest a high potential for utility in a variety of synthetic transformations.

The presence of the α-cyano ester functionality makes it an ideal candidate for Knoevenagel condensation reactions. This classic carbon-carbon bond-forming reaction, catalyzed by a weak base, would involve the reaction of the active methylene (B1212753) group (alpha to both the cyano and ester groups) with aldehydes or ketones. Such condensations are pivotal in the synthesis of a wide array of substituted alkenes, which can be further elaborated into more complex molecular architectures. For instance, reaction with various aldehydes could lead to the formation of substituted α,β-unsaturated systems, which are themselves valuable intermediates.

Furthermore, the conjugated system within the molecule suggests its potential as a reactant in cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing nature of the cyano and ester groups can activate the double bond, making it a competent dienophile for reactions with various dienes to construct substituted cyclohexene rings, which are core structures in many natural products and bioactive molecules.

The cyano and ester groups also offer handles for various functional group transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to different classes of compounds. The ester group can be saponified, transesterified, or reduced to an alcohol. This versatility allows for the strategic unmasking or modification of functional groups as required in a synthetic sequence.

One area of significant potential for this synthon is in the construction of heterocyclic compounds. For example, its reaction with dinucleophiles could lead to the formation of various fused or spirocyclic heterocyclic systems. The synthesis of pyran derivatives, for instance, can be envisioned through a Michael addition of a nucleophile to the activated double bond, followed by an intramolecular cyclization. encyclopedia.pubnih.gov

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Potential Reactant(s) | Potential Product(s) |

| Knoevenagel Condensation | Aromatic or aliphatic aldehydes | Substituted α,β-unsaturated cyanoesters |

| Diels-Alder Reaction | Substituted butadienes | Functionalized bicyclic systems |

| Michael Addition | Thiolates, amines, carbanions | 1,4-addition products |

| Heterocycle Synthesis | Hydrazine, hydroxylamine | Pyrazole, isoxazole (B147169) derivatives |

Role as an Intermediate in Pharmaceutical and Agrochemical Research

The structural framework of this compound is reminiscent of moieties found in certain classes of biologically active compounds, suggesting its potential as a key intermediate in pharmaceutical and agrochemical research.

In the realm of pharmaceuticals, the cyclohexene ring and the cyanoacetic acid derivative functionality are present in various therapeutic agents. For instance, the synthesis of certain GABA (gamma-aminobutyric acid) analogues, which are crucial for treating neurological disorders, often involves intermediates with cyclic backbones and functional groups that can be elaborated from a synthon like this compound. nih.govwikipedia.org The cyano group could be a precursor to the carboxylic acid or amine functionalities found in GABA analogues through hydrolysis and reduction, respectively. researchgate.netnih.gov

In agrochemical research, the cyclohexene moiety is a common feature in a number of pesticides. For example, some synthetic pyrethroid insecticides, a major class of modern insecticides, contain cyclic structures. nih.govflvc.orgarkat-usa.org While not a direct component of existing commercial pyrethroids, the structural elements of this compound could serve as a starting point for the synthesis of novel analogues with potentially improved efficacy or a different spectrum of activity. The cyano group, in particular, is a known feature in some potent pyrethroids. nih.gov Similarly, the neonicotinoid class of insecticides also features heterocyclic rings that can sometimes be constructed from cyclic precursors. nih.gov

Table 2: Potential Bioactive Molecules Derivable from this compound

| Class of Compound | Potential Therapeutic/Agrochemical Area | Key Synthetic Transformation |

| GABA Analogues | Neurology (e.g., epilepsy, neuropathic pain) | Hydrolysis of cyano group, reduction of ester |

| Pyrethroid Analogues | Agrochemical (Insecticide) | Esterification with appropriate alcohol moiety |

| Neonicotinoid Precursors | Agrochemical (Insecticide) | Ring formation and functional group modification |

Potential Contributions to Novel Materials and Chemical Technologies

While direct applications of this compound in materials science are not well-documented, its chemical structure suggests potential for incorporation into novel materials and chemical technologies. The presence of a polymerizable double bond and functional groups that can be modified opens avenues for its use as a monomer or a precursor to functional materials.

The vinyl group within the cyclohexene ring could potentially undergo free-radical or other forms of polymerization to create specialty polymers. afinitica.com The resulting polymers would have pendant cyano and ester groups, which could be further modified to tune the material's properties, such as solubility, thermal stability, and chemical resistance. For example, hydrolysis of the ester groups could introduce carboxylic acid functionalities, leading to the formation of ion-exchange resins or hydrogels.

In the field of functional dyes and pigments, the cyano group is a common substituent in azo dyes, which are a large and important class of colorants. researchgate.netyoutube.comnih.govnih.gov Diazotization of an aromatic amine followed by coupling with a molecule like this compound (potentially after some modification) could lead to the synthesis of novel azo dyes with unique chromophoric properties. The cyclohexene ring could influence the dye's solubility and lightfastness.

Applications in Catalyst or Ligand Design and Development

The design of effective catalysts and ligands is a cornerstone of modern synthetic chemistry, and molecules with specific structural and electronic properties are highly sought after. This compound possesses features that could be exploited in the development of new catalysts or ligands.

The cyano and ester functionalities are capable of coordinating to metal centers, suggesting that the molecule or its derivatives could serve as ligands in transition metal catalysis. researchgate.net Modification of the cyclohexene ring or the ester group could allow for the synthesis of bidentate or polydentate ligands, which often exhibit enhanced stability and selectivity in catalytic reactions.

Of particular interest is the potential to synthesize chiral ligands for asymmetric catalysis. The prochiral nature of the molecule allows for the introduction of stereocenters through asymmetric reactions. For example, asymmetric hydrogenation of the double bond or enantioselective Michael additions could lead to chiral derivatives. These chiral building blocks could then be incorporated into larger ligand frameworks, such as chiral phosphine (B1218219) ligands, which are widely used in asymmetric hydrogenation and other stereoselective transformations. ugr.esnih.govsigmaaldrich.com While the direct synthesis of such ligands from this compound is not reported, the fundamental building blocks are present.

Table 3: Potential Roles in Catalyst and Ligand Development

| Area of Application | Potential Role of this compound | Desired Properties of Derivative |

| Transition Metal Catalysis | Precursor to a monodentate or polydentate ligand | Coordination sites (e.g., N, O), steric bulk |

| Asymmetric Catalysis | Precursor to a chiral ligand | Stereogenic centers, rigid backbone |

| Organocatalysis | Precursor to a chiral organocatalyst | Chiral scaffold, functional groups for activation |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes for Enantiopure Forms

The presence of a chiral center in derivatives of methyl alpha-cyano-1-cyclohexene-1-acetate necessitates the development of synthetic methods to produce single enantiomers. Enantiopure compounds are critical in pharmaceuticals and agrochemicals, where one enantiomer often exhibits desired activity while the other may be inactive or even detrimental. Future research should focus on establishing asymmetric routes to access enantiomerically pure forms of this molecule and its derivatives.

Promising strategies could be adapted from established asymmetric synthesis methodologies. For instance, the asymmetric rhodium-catalyzed 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone has proven effective for creating chiral 3-alkenyl-2-methylcyclohexanones. mdpi.com A similar approach could be envisioned where a chiral catalyst guides the stereoselective formation of the substituted cyclohexene (B86901) ring. Another avenue involves the use of chiral Lewis acids to catalyze Michael additions, a technique successfully used for the enantioselective synthesis of other cyclic compounds. chemrxiv.org Research could also explore the use of chiral auxiliaries attached to one of the reactants to direct the stereochemical outcome of the key bond-forming steps, a method employed in the synthesis of other complex chiral molecules. researchgate.net The development of such synthetic protocols would be a crucial step towards evaluating the stereospecific properties and applications of this compound. nih.govresearchgate.netresearchgate.net

Deeper Mechanistic Elucidation through Advanced Time-Resolved Spectroscopy

The reactivity of α-cyanoacrylates is famously characterized by rapid anionic polymerization, often initiated by weak bases like moisture. raajournal.compcbiochemres.com A thorough understanding of the reaction kinetics and mechanism of this compound is essential for controlling its reactivity and harnessing its potential in applications like adhesives or polymer synthesis. Advanced time-resolved spectroscopic techniques offer powerful tools for this purpose.

Time-resolved Fourier-transform infrared (FT-IR) spectroscopy has been effectively used to monitor the curing process of various cyanoacrylate formulations. pepolska.plspectroscopyonline.comshimadzu.com By tracking the disappearance of monomer-specific vibrational bands (e.g., C=C stretching) and the appearance of polymer bands over time, researchers can obtain real-time kinetic data. pepolska.plafinitica.com Similarly, Raman spectroscopy can provide complementary information on the curing process, particularly the disappearance of the C=C bond signal, allowing for the calculation of the degree of curing over time. mdpi.com

Future studies should apply these techniques to this compound. Such experiments could elucidate:

The precise rate of polymerization under various conditions (e.g., different initiators, temperatures, and substrates).

The identification of transient intermediates formed during the reaction.

The influence of the cyclohexene ring on the electronic properties and reactivity of the cyanoacrylate group compared to simpler alkyl cyanoacrylates.

This detailed mechanistic insight would be invaluable for optimizing existing applications and designing new ones.

Expanded Bioactivity Profiling against Diverse Biological Targets (in vitro)

The α-cyanoacrylate functional group is a known pharmacophore, and related compounds have demonstrated a wide range of biological activities. For example, various 2-cyanoacrylate derivatives have shown significant herbicidal, fungicidal, and antitumor activities. nih.gov Furthermore, monocyclic cyanoenones, which share the reactive Michael acceptor feature, are potent anti-inflammatory and cytoprotective agents. researchgate.net Given this precedent, this compound and its derivatives are promising candidates for biological screening.

A comprehensive in vitro bioactivity profiling campaign is a logical next step. This would involve screening the compound against a diverse array of biological targets to identify potential therapeutic or agrochemical applications. The screening panel could include:

Enzyme Assays: Testing for inhibition of key enzymes involved in diseases like cancer, inflammation, or microbial infections.

Receptor Binding Assays: Evaluating interaction with various cellular receptors.

Cell-Based Assays: Assessing effects on cancer cell proliferation, microbial growth (bacteria and fungi), and viral replication.

Agrochemical Screens: Testing for herbicidal and insecticidal activity against relevant plant and insect species. nih.gov

The results from such a screening would provide the foundation for more focused preclinical development.

Table 1: Hypothetical In Vitro Bioactivity Screening Panel and Potential Results

| Target Class | Specific Target/Assay | Compound Tested | Potential Outcome |

|---|---|---|---|

| Oncology | Human Topoisomerase IIα | This compound | Inhibition |

| MCF-7 Breast Cancer Cell Line | This compound | Anti-proliferative Activity | |

| Inflammation | COX-2 Enzyme Inhibition Assay | This compound | Inhibition |

| LPS-stimulated RAW 264.7 Macrophages | This compound | Reduced Nitric Oxide Production | |

| Infectious Disease | Staphylococcus aureus Growth Inhibition | This compound | Minimum Inhibitory Concentration (MIC) |

| Candida albicans Growth Inhibition | This compound | Minimum Fungicidal Concentration (MFC) | |

| Agrochemical | Brassica juncea Seed Germination | This compound | Inhibition |

Design and Synthesis of Next-Generation Derivatives with Enhanced Reactivity or Selectivity

The discovery of lead compounds from initial bioactivity screens often prompts the synthesis of derivatives to optimize potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple sites for chemical modification to create next-generation analogs.

Future synthetic efforts should explore:

Modification of the Ester Group: Replacing the methyl group with larger, smaller, or more functionalized alkyl or aryl groups can modulate the compound's steric and electronic properties, as well as its solubility and metabolic stability. dtic.mil

Substitution on the Cyclohexene Ring: Introducing various substituents (e.g., halogens, hydroxyl, alkyl, or aryl groups) at different positions on the cyclohexene ring could significantly alter biological activity and target selectivity. Structure-activity relationship (SAR) studies on related cyanoenones have shown that even small structural changes can dramatically impact potency. researchgate.net

Modification of the Cyano Group: While more challenging, exploring isosteres of the nitrile group could lead to novel compounds with unique reactivity and biological profiles.

These synthetic campaigns, guided by computational modeling and the results of bioactivity assays, could lead to the development of derivatives with enhanced performance for specific applications, from biocompatible adhesives to targeted therapeutics. rsc.orgresearchgate.net

Integration into Multicomponent Reactions and Cascade Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.gov Similarly, cascade reactions involve consecutive transformations where each step triggers the next, rapidly building molecular complexity without isolating intermediates. wikipedia.org

Cyanoacetic acid derivatives are well-known building blocks in a variety of MCRs. researchgate.net The structural motif of this compound makes it an ideal candidate for integration into such elegant synthetic strategies. Future research should investigate its utility in two main ways:

As a Product of a Cascade Reaction: Designing a novel cascade sequence that rapidly assembles the substituted cyclohexene ring from simpler, acyclic precursors. For example, a reaction could be envisioned that involves a sequence of Michael additions and aldol (B89426) condensations to construct the core structure in one pot. wikipedia.org

As a Reactant in MCRs: Utilizing the compound as a key starting material in new MCRs. The activated double bond could participate as a Michael acceptor, or the acidic alpha-proton could be used to initiate Knoevenagel-type condensations, leading to the synthesis of complex heterocyclic and polycyclic scaffolds.

Exploring these advanced synthetic methodologies would not only provide efficient access to the target molecule and its derivatives but also expand the synthetic chemist's toolbox for creating novel molecular architectures.

Q & A

Q. What are the established synthetic routes for Methyl α-cyano-1-cyclohexene-1-acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via oxidative cycloaddition reactions. For example, CAN-mediated (ceric ammonium nitrate) reactions with 1,3-dicarbonyl precursors enable the formation of cyclic structures, as demonstrated by Lee et al. (1995) for analogous dihydrofurans . Key variables include:

- Oxidizing agent : CAN is preferred for its regioselectivity.

- Temperature : Reactions are often conducted at 0–25°C to avoid side products.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency.

Yield optimization requires monitoring by TLC and GC-MS to track intermediate stability .

Q. What spectroscopic techniques are critical for characterizing Methyl α-cyano-1-cyclohexene-1-acetate?

Essential methods include:

- NMR : H and C NMR identify cyclohexene protons (δ 5.5–6.5 ppm) and ester/cyano groups (δ 165–175 ppm for carbonyl; δ 110–120 ppm for CN) .

- IR : Strong absorbance at ~2240 cm (C≡N stretch) and ~1720 cm (ester C=O) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 195 [M+H]) confirm molecular weight .

Cross-validate with computational tools (e.g., DFT-predicted spectra) to resolve ambiguities .

Q. How does the compound’s electronic structure influence its reactivity in Diels-Alder reactions?

The α-cyano group acts as a strong electron-withdrawing group (EWG), polarizing the cyclohexene double bond and enhancing its dienophilic character. This accelerates cycloaddition with electron-rich dienes. Frontier molecular orbital (FMO) analysis via DFT can quantify this effect, showing lowered LUMO energy (~-1.5 eV) compared to non-cyano analogs .

Advanced Research Questions

Q. How can contradictions in reported 13^{13}13C NMR data for this compound be resolved?

Discrepancies often arise from tautomerism or solvent effects. For example, the cyclohexene ring’s keto-enol equilibrium may shift in DMSO vs. CDCl, altering chemical shifts. To address this:

Record NMR in multiple solvents.

Perform variable-temperature NMR to detect tautomeric interconversion.

Compare with calculated shifts (e.g., using ACD/Labs or Gaussian) .

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug intermediates?

Asymmetric catalysis is key:

- Chiral ligands : Use bisoxazoline-Cu(II) complexes to induce enantioselectivity in cycloadditions.

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) for ester hydrolysis of racemic mixtures.

- Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) improves ee >95% .

Q. How do computational models predict the compound’s bioavailability in medicinal chemistry applications?

QSAR (Quantitative Structure-Activity Relationship) models evaluate parameters like:

- LogP : Predicted ~1.8 (moderate lipophilicity).

- Topological polar surface area (TPSA) : ~65 Å, suggesting moderate membrane permeability.

Molecular docking (e.g., AutoDock Vina) screens for target binding, such as cyclooxygenase-2 (COX-2) inhibition .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for CAN-mediated syntheses?

Variations arise from:

Q. How to reconcile discrepancies in biological activity data across cell lines?

Cell-specific metabolism (e.g., cytochrome P450 activity) may activate or deactivate the compound. Standardize assays by:

Using isogenic cell lines.

Including metabolic inhibitors (e.g., 1-aminobenzotriazole).

Validating via LC-MS quantification of intracellular metabolite levels .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches

| Method | Catalyst | Yield (%) | Selectivity (cis:trans) | Reference |

|---|---|---|---|---|

| CAN-mediated cycloaddition | Ceric ammonium nitrate | 68–72 | 85:15 | |

| Pd-catalyzed coupling | Pd(OAc)/XPhos | 55 | N/A |

Q. Table 2. Computational Predictions vs. Experimental Data

| Parameter | DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| C=O bond length (Å) | 1.21 | 1.22 | 0.8% |

| HOMO-LUMO gap (eV) | 4.3 | 4.1 | 4.7% |

| LogP | 1.8 | 1.7 | 5.3% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.